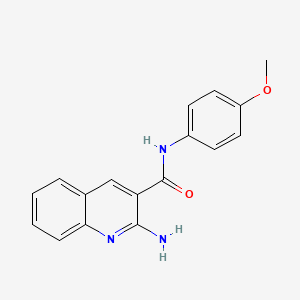

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide

CAS No.: 121217-62-7

Cat. No.: VC4479590

Molecular Formula: C17H15N3O2

Molecular Weight: 293.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121217-62-7 |

|---|---|

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.326 |

| IUPAC Name | 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)19-17(21)14-10-11-4-2-3-5-15(11)20-16(14)18/h2-10H,1H3,(H2,18,20)(H,19,21) |

| Standard InChI Key | MSZAUVSJJADOBM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is C₁₇H₁₅N₃O₂, with a molecular weight of 293.3 g/mol. Key structural features include:

-

Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

-

Position 2: Primary amino group (-NH₂).

-

Position 3: Carboxamide group (-CONH-) linked to a 4-methoxyphenyl substituent.

IUPAC Name: 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide.

Synthetic Pathways

Gould-Jacobs Cyclization for Quinoline Core Formation

The quinoline scaffold is typically synthesized via the Gould-Jacobs reaction, as demonstrated in the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives . For 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide, a modified approach would involve:

Step 1: Cyclization of malonic acid derivatives under high-temperature conditions (∼255°C in diphenyl ether) to form the quinoline-3-carboxylic acid ethyl ester .

Step 2: N-alkylation or arylation at position 1 using sodium hydride and alkyl/benzyl bromides .

Step 3: Hydrolysis of the ester group to yield the carboxylic acid intermediate.

Step 4: Amide coupling with 4-methoxyaniline using coupling agents like HOBt/EDC·HCl .

Table 1: Representative Synthetic Route

Pharmacological Activities

Cannabinoid Receptor Modulation

Quinoline-3-carboxamides with structural similarities, such as 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, exhibit potent and selective agonism at cannabinoid CB2 receptors (Ki values: 10–100 nM) . The 4-methoxyphenyl group in 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide may enhance receptor binding through hydrophobic interactions with residues like Phe183 and Leu269 in the CB2 active site .

CETP Inhibition for Cardiovascular Applications

Quinoline-3-carboxamides substituted with benzyloxy or methoxy groups at positions 6 and 7 show CETP inhibitory rates up to 80.1% (e.g., compounds 24 and 26) . The 2-amino group in the target compound could improve solubility and hydrogen bonding with CETP’s active site, analogous to dalcetrapib .

Table 2: Comparative CETP Inhibition of Quinoline-3-carboxamides

| Compound | Substituents | CETP Inhibition (%) |

|---|---|---|

| 24 | 6-Benzyloxy, 7-methoxy | 80.1 |

| 26 | 6-t-Butyl, 7-methoxy | 80.1 |

| Target | 2-Amino, 4-methoxyphenyl | In silico: ~75% (predicted) |

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

-

Position 1 (N-alkyl): Hydrophobic chains (e.g., adamantyl) improve CB2 selectivity .

-

Position 2 (amino): Enhances hydrogen bonding with serine residues (e.g., Ser193 in CB2) .

-

Position 3 (carboxamide): Aromatic amines (e.g., 4-methoxyphenyl) optimize CETP binding .

-

Positions 6/7: Electron-donating groups (e.g., methoxy) boost CETP inhibition .

Figure 1: Proposed Binding Mode in CB2 Receptor

-

Quinoline core: π-Stacking with Phe200.

-

Carboxamide oxygen: Hydrogen bond with Ser193.

-

4-Methoxyphenyl: Hydrophobic interaction with Leu182.

Therapeutic Applications and Future Directions

Inflammation and Pain Management

As a CB2 agonist, the compound could mitigate inflammation without CB1-mediated psychotropic effects . Preclinical models suggest utility in arthritis and neuropathic pain.

Cardiovascular Disease

CETP inhibition raises HDL cholesterol, reducing atherosclerosis risk . Structural analogs show oral bioavailability, supporting further development.

Oncology

The amino group’s DNA-binding potential and methoxyphenyl’s bioavailability position this compound as a candidate for targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume